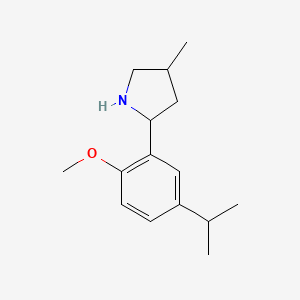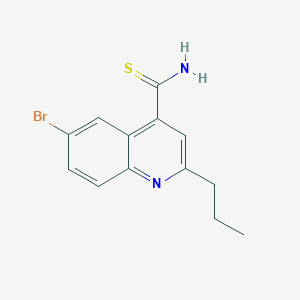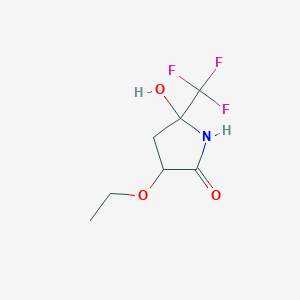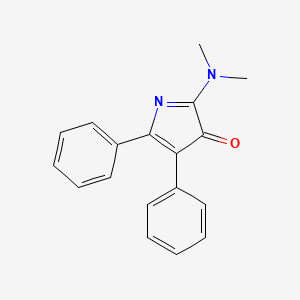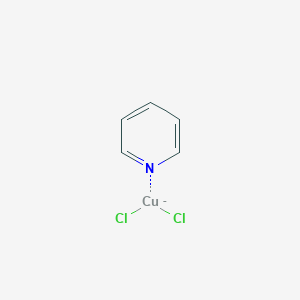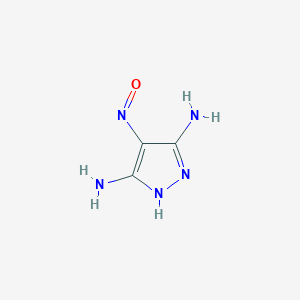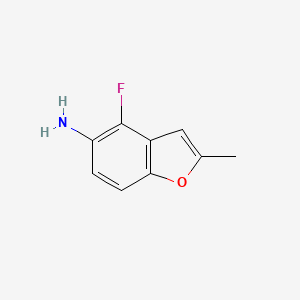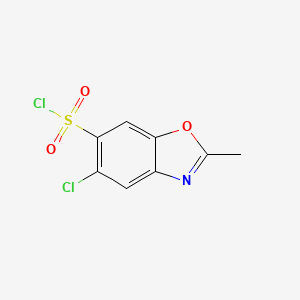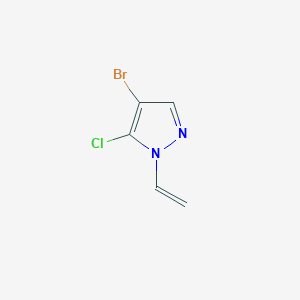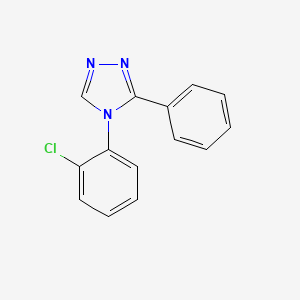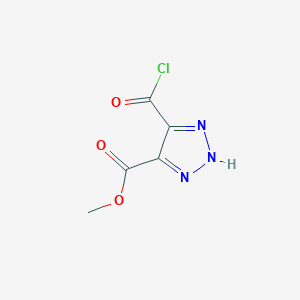
Methyl 4-(chlorocarbonyl)-1H-1,2,3-triazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(chlorocarbonyl)-1H-1,2,3-triazole-5-carboxylate is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(chlorocarbonyl)-1H-1,2,3-triazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of methyl 4-azidobenzoate with phosgene in the presence of a base. The reaction proceeds through the formation of an intermediate isocyanate, which then cyclizes to form the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can enhance the efficiency and safety of the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols under appropriate conditions.
Oxidation Reactions: Oxidation of the compound can lead to the formation of various oxidized derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted triazoles.
Reduction Products: Amines or alcohols derived from the reduction of the chlorocarbonyl group.
Oxidation Products: Oxidized derivatives such as carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(chlorocarbonyl)-1H-1,2,3-triazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Methyl 4-(chlorocarbonyl)-1H-1,2,3-triazole-5-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or the modification of proteins, thereby exerting its biological effects. The exact pathways and targets depend on the specific derivatives and their applications.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-(chlorocarbonyl)benzoate: Similar in structure but lacks the triazole ring, making it less versatile in terms of reactivity and applications.
Methyl 4-(chlorocarbonyl)-1H-1,2,3-triazole-5-carboxamide: Similar structure but with an amide group instead of an ester, which can alter its reactivity and biological activity.
Uniqueness: Methyl 4-(chlorocarbonyl)-1H-1,2,3-triazole-5-carboxylate is unique due to the presence of both the chlorocarbonyl and triazole functionalities
Eigenschaften
CAS-Nummer |
488816-89-3 |
|---|---|
Molekularformel |
C5H4ClN3O3 |
Molekulargewicht |
189.56 g/mol |
IUPAC-Name |
methyl 5-carbonochloridoyl-2H-triazole-4-carboxylate |
InChI |
InChI=1S/C5H4ClN3O3/c1-12-5(11)3-2(4(6)10)7-9-8-3/h1H3,(H,7,8,9) |
InChI-Schlüssel |
QTWWXVLQFYXVRW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NNN=C1C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


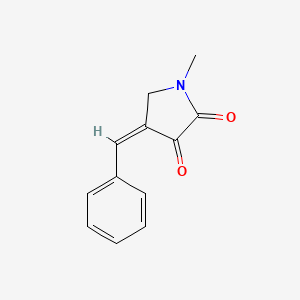
![3-fluoro-N-[1-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl]benzamide](/img/structure/B15208801.png)
